molecular formula C17H14F2N4O2 B278798 N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Katalognummer B278798
Molekulargewicht: 344.31 g/mol
InChI-Schlüssel: YQCKHBKPRMLMHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of pyrazole-based kinase inhibitors and has shown promising results in preclinical studies.

Wirkmechanismus

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide inhibits the activity of several kinases, including FLT3, JAK2, and RET, which are involved in cancer cell growth and survival. By inhibiting these kinases, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can induce cancer cell death and inhibit tumor growth. N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors, further inhibiting tumor growth.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its potency and selectivity for cancer cells. It has also been shown to have good oral bioavailability, making it easy to administer to animals in preclinical studies. However, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has limitations in terms of its solubility, which can make it difficult to formulate for administration. It is also a relatively new compound, and further research is needed to fully understand its potential for clinical use.

Zukünftige Richtungen

Several future directions have been identified for N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide research. One area of interest is the development of combination therapies, where N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is used in combination with other cancer drugs to improve efficacy. Another area of interest is the development of biomarkers to identify patients who are most likely to respond to N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide treatment. Finally, further preclinical and clinical studies are needed to fully understand the potential of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide for cancer treatment.

Synthesemethoden

The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(difluoromethoxy)aniline, which is then reacted with 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid to obtain the final product, N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been optimized to improve yields and purity, making it a viable candidate for further research.

Wissenschaftliche Forschungsanwendungen

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, making it a promising candidate for targeted cancer therapy. Preclinical studies have shown that N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

Eigenschaften

Produktname

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molekularformel

C17H14F2N4O2

Molekulargewicht

344.31 g/mol

IUPAC-Name

N-[4-(difluoromethoxy)phenyl]-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O2/c1-11-14(10-21-23(11)15-4-2-3-9-20-15)16(24)22-12-5-7-13(8-6-12)25-17(18)19/h2-10,17H,1H3,(H,22,24)

InChI-Schlüssel

YQCKHBKPRMLMHV-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)F

Kanonische SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.